molecular formula C13H9ClF3N3O B1418275 4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine CAS No. 1219454-39-3

4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

Cat. No. B1418275
M. Wt: 315.68 g/mol
InChI Key: NKGNCFOICFBMNP-UHFFFAOYSA-N
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Description

This typically includes the compound’s systematic name, its common names, and its CAS registry number. The compound’s structure and molecular formula are also usually included.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical properties such as its acidity or basicity.


Scientific Research Applications

Structure-Activity Relationship Studies

  • The compound has been studied for its role as an inhibitor in transcription mediated by NF-kappaB and AP-1 transcription factors. Researchers have explored structure-activity relationships to improve potential oral bioavailability, examining the effects of various substitutions on cell-based activity and gastrointestinal permeability. These studies are crucial for the development of new therapeutic agents targeting specific transcription factors involved in inflammatory and autoimmune diseases (Palanki et al., 2000).

Crystal Structure Analysis

  • Crystal structure analyses of derivatives synthesized from diflunisal, a known anti-inflammatory drug, were performed. Such studies are important for understanding the molecular basis of drug action and for the design of new compounds with improved efficacy and safety profiles (Zhong et al., 2010).

Antimicrobial Activity

  • Some derivatives have been synthesized and characterized for their interaction with bacterial cells, highlighting the potential of these compounds as novel anti-microbial agents with antibiofilm properties. This research area is critical in the fight against antibiotic-resistant bacterial infections (Limban et al., 2011).

Anticancer Applications

  • Investigation into the synthesis of rhodium(II) and platinum(II) complexes with diamine-substituted acridine-4-carboxamides demonstrates the potential multifunctional anti-cancer properties of these compounds. Such studies contribute to the development of new cancer therapies targeting specific cellular mechanisms (Goodgame et al., 1990).

Inhibitory Effects on Kinase Signaling

  • Research into selective and orally efficacious inhibitors of the Met kinase superfamily, which are crucial for cancer and angiogenesis, indicates the potential therapeutic applications of related compounds. This line of research is vital for developing targeted therapies for cancer and other diseases involving abnormal kinase signaling (Schroeder et al., 2009).

Safety And Hazards

This includes information on the compound’s toxicity, its potential hazards, and how to handle it safely.


Future Directions

This could include potential applications for the compound, areas where further research is needed, or new methods for its synthesis.


properties

IUPAC Name

4-[4-chloro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-8-1-2-9(10(6-8)13(15,16)17)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGNCFOICFBMNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine
Reactant of Route 2
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine

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